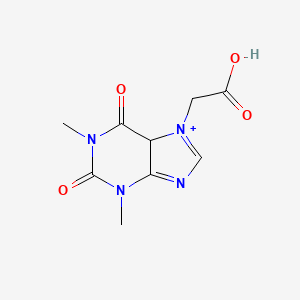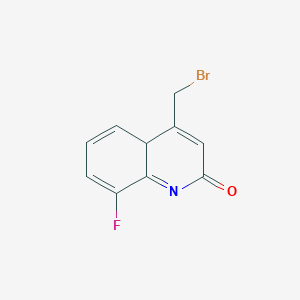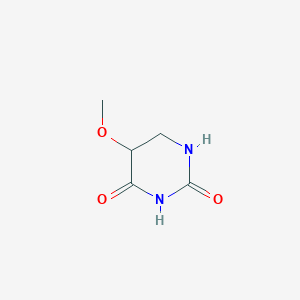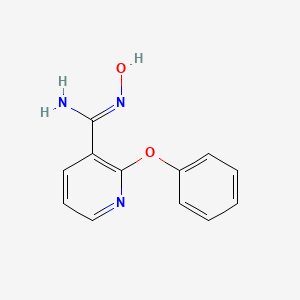
6-methoxy-6H-3,1-benzoxazine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a solid substance with a molecular weight of 193.16 g/mol . This compound is part of the benzoxazine family, which is known for its diverse applications in various fields, including chemistry and materials science.
Métodos De Preparación
The synthesis of 6-methoxy-6H-3,1-benzoxazine-2,4-dione typically involves the reaction of 5-methoxyisatoic anhydride with appropriate reagents under controlled conditions. One common method includes the cyclization of 5-methoxyisatoic anhydride in the presence of a base . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
6-Methoxy-6H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Hydrolysis: The compound can undergo alkaline hydrolysis, resulting in the formation of corresponding carboxylic acids.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products depending on the reagents used.
Aplicaciones Científicas De Investigación
6-Methoxy-6H-3,1-benzoxazine-2,4-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-methoxy-6H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of reactive intermediates that interact with biological molecules .
Comparación Con Compuestos Similares
6-Methoxy-6H-3,1-benzoxazine-2,4-dione can be compared with other benzoxazine derivatives, such as:
2H-1,3-benzoxazine-2,4(3H)-dione: This compound has similar structural features but lacks the methoxy group, which can influence its reactivity and applications.
6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione:
1-methyl-6-nitro-2H-3,1-benzoxazine-2,4(1H)-dione: The nitro group in this compound significantly affects its reactivity and biological activities.
These comparisons highlight the unique features of this compound, particularly its methoxy group, which plays a crucial role in its chemical behavior and applications.
Propiedades
Fórmula molecular |
C9H7NO4 |
|---|---|
Peso molecular |
193.16 g/mol |
Nombre IUPAC |
6-methoxy-6H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C9H7NO4/c1-13-5-2-3-7-6(4-5)8(11)14-9(12)10-7/h2-5H,1H3 |
Clave InChI |
HSDCGQWJIAFGGS-UHFFFAOYSA-N |
SMILES canónico |
COC1C=CC2=NC(=O)OC(=O)C2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-oxo-7,7a-dihydropyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B12358689.png)








![Spiro[1,3-dioxolane-2,6'-4a,5,7,8-tetrahydroquinoline]-2'-one](/img/structure/B12358753.png)




